3,4-Didehydropyridine

Description

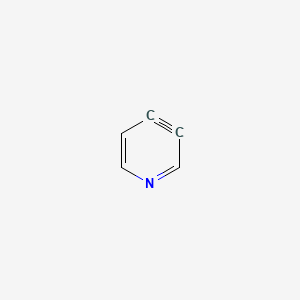

3,4-Didehydropyridine (3,4-pyridyne) is a highly reactive heterocyclic intermediate characterized by a six-membered aromatic ring containing two adjacent dehydro (radical) sites at positions 3 and 4 (Figure 1). This strained structure enables unique reactivity, particularly in cycloadditions and nucleophilic additions, making it valuable in synthetic organic chemistry .

Properties

CAS No. |

7129-66-0 |

|---|---|

Molecular Formula |

C5H3N |

Molecular Weight |

77.08 g/mol |

IUPAC Name |

4,5-didehydropyridine |

InChI |

InChI=1S/C5H3N/c1-2-4-6-5-3-1/h2,4-5H |

InChI Key |

VLBGLDMKIJSNIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC#C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties and Generation

Generation Methods :

3,4-Didehydropyridine is typically synthesized via elimination reactions, such as the treatment of 3-bromopyridine with strong bases like sodamide (NaNH₂) or sodium tert-butoxide. This proceeds through an SN(EA) (Substitution Nucleophilic Elimination Addition) mechanism, forming the diradical intermediate . Alternative methods include desilylation-elimination of silyl-protected precursors .- Spectroscopic Data: NMR studies of derivatives (e.g., 3-piperidinopyridine) reveal distinct signals: ¹H-NMR: δ 1.3–1.8 (m, CH₂), 2.9–3.4 (m, NCH₂), 6.9–8.2 (m, aromatic H) . ¹³C-NMR: δ 23.8–147.4 (aromatic carbons and substituents) .

Applications :

The compound is pivotal in synthesizing natural products like ellipticine (an antitumor alkaloid) and functionalized pyridines via regioselective cycloadditions .

Comparison with Similar Compounds

Structural and Reactivity Comparison with Other Pyridynes

Pyridynes (didehydropyridines) differ in the positions of their dehydro sites, leading to distinct reactivities:

Proton Affinity (PA) :

3,5-Didehydropyridine exhibits a higher PA than 3,4-didehydropyridine, attributed to the greater distance of one radical site from the nitrogen atom, stabilizing charge distribution .- Reactivity: 3,4-Didehydropyridine: Undergoes [2+2] cycloadditions with ketene dialkyl acetals to form fused bicyclic structures (e.g., benzocyclobutenones) . It also participates in polar-controlled Diels-Alder reactions for ellipticine synthesis . 2,3-Didehydropyridine: Generated via fluoride-induced desilylation but rarely utilized due to competing decomposition pathways .

Comparison with Non-Radical Pyridine Derivatives

Pyridine derivatives without dehydro sites exhibit markedly different reactivity:

| Compound | Structure | Key Applications |

|---|---|---|

| 4-Diethylaminopyridine | Substituted pyridine | Catalyst in acylation reactions |

| 3-Piperidinopyridine | Substituted pyridine | Intermediate in pharmaceutical synthesis |

| 2,4-Dichloro-3-nitropyridine | Halogenated pyridine | Precursor for agrochemicals and pharmaceuticals |

- Synthetic Utility: Unlike 3,4-didehydropyridine, substituted pyridines (e.g., 4-diethylaminopyridine) lack radical reactivity but serve as catalysts or building blocks for functional materials .

Research Findings and Case Studies

Regioselective Cycloadditions

3,4-Didehydropyridine demonstrates superior regioselectivity in Diels-Alder reactions compared to 3,5-didehydropyridine. For example, its reaction with furan derivatives yields ellipticine precursors with >90% regiochemical control, a feat unattainable with 3,5-pyridyne .

Unique [2+2] Cycloadditions

The [2+2] cycloaddition of 3,4-didehydropyridine with ketene dialkyl acetals produces benzocyclobutenones, which are inaccessible via other pyridynes. This reaction is pivotal in constructing strained carbocycles for natural product synthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for generating 3,4-didehydropyridine derivatives, and what analytical techniques validate their purity?

- Methodological Answer : 3,4-Didehydropyridine derivatives are often synthesized via base-induced dehydrohalogenation or dehydrogenation of pyridine precursors. For example, complex bases like morpholine derivatives can induce ring-opening and reformation to yield amino-functionalized pyridines. Characterization typically involves - and -NMR to confirm regioselectivity and purity, complemented by mass spectrometry (MS) for molecular weight validation. For instance, -NMR peaks at δ 3.1–3.7 ppm (NCH/OCH) and aromatic protons at δ 6.5–8.2 ppm are critical for structural confirmation .

Q. How should researchers handle safety and stability concerns during experiments with 3,4-didehydropyridine intermediates?

- Methodological Answer : Due to its high reactivity and potential flammability (as inferred from structurally similar pyridine derivatives), experiments should be conducted under inert atmospheres (e.g., N) with spark-free equipment. Use grounded containers and avoid open flames. Personal protective equipment (PPE) including chemical-resistant gloves and ventilation-controlled fume hoods are mandatory. Waste must be segregated and treated by certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How do solvent polarity and pH influence the reactivity of 3,4-didehydropyridine in solution versus gas-phase reactions?

- Methodological Answer : Protonation in acidic solutions alters the singlet-triplet energy gap and polarity of 3,4-didehydropyridine, enhancing its reactivity in polar solvents. Gas-phase studies reveal distinct behavior due to the absence of solvation effects. For example, protonated species exhibit higher electrophilicity in aqueous environments, which is critical for designing pH-responsive drug candidates targeting tumor microenvironments. Computational modeling (e.g., DFT) is recommended to compare reaction pathways under varying conditions .

Q. What strategies resolve contradictions in reported reactivity data for 3,4-didehydropyridine intermediates?

- Methodological Answer : Discrepancies in reactivity (e.g., radical stability vs. electrophilic addition rates) often arise from differences in experimental setups. Researchers should:

- Replicate conditions : Standardize solvent systems (e.g., aqueous vs. non-polar), temperature, and pH.

- Cross-validate with multiple techniques : Combine kinetic studies (stopped-flow spectroscopy) with computational simulations to isolate contributing factors.

- Analyze byproducts : Use HPLC-MS to identify side products that may explain divergent outcomes .

Q. How can computational chemistry optimize the design of 3,4-didehydropyridine-based compounds for targeted biological activity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron affinity (EA) and singlet-triplet gaps, which correlate with radical stability and binding affinity. For instance, substituents like morpholine or chlorophenyl groups (see NMR δ 1.3–1.8 ppm for CH groups) can be modeled to enhance selectivity for enzymatic targets. Molecular docking studies further refine interactions with biological receptors, such as tumor-specific proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.